3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine
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Overview
Description
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a synthetic organic compound. This compound finds its utility across various scientific domains, including chemistry, biology, and medicinal research due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine generally involves multiple steps starting from simpler organic molecules. The synthetic route typically includes:
Formation of the chloropyridine intermediate: : This involves chlorination reactions under controlled temperature conditions.
Synthesis of the piperidine intermediate: : Formed through amination reactions with specified reagents.
Conjugation of intermediates: : The final step involves coupling the chloropyridine with the piperidine under specified conditions to achieve the final product.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods may involve:
Batch processes: : For higher control over reaction parameters.
Continuous flow processes: : For large-scale production, offering consistent quality and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine undergoes various types of reactions:
Oxidation: : Typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Often employs hydrogen gas in the presence of a metal catalyst.
Substitution: : Involving halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen gas with metal catalysts.
Nucleophiles: : Halogens or other electron-rich species for substitution reactions.
Major Products Formed
Scientific Research Applications
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine finds application in:
Chemistry: : As a reagent in organic synthesis and structural studies.
Biology: : To study biological pathways and interactions at the molecular level.
Medicine: : Investigated for potential therapeutic effects or as a tool in drug discovery.
Industry: : Used in the development of new materials or chemical processes.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors. The mechanism of action typically involves:
Binding to target molecules: : Influencing their activity or function.
Pathway modulation: : Altering biochemical pathways to achieve desired effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine include:
3-chloropyridine derivatives: : Sharing the pyridine core.
Piperidine-based compounds: : Featuring the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, offering distinct reactivity and application potential that sets it apart from similar compounds.
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Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-25-17-14(3-2-7-21-17)18(23)22-9-5-13(6-10-22)12-24-16-4-8-20-11-15(16)19/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXXABABDMGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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